molecular formula C3H6I2O B1217893 1,3-Diiodopropan-2-ol CAS No. 534-08-7

1,3-Diiodopropan-2-ol

Cat. No.: B1217893
CAS No.: 534-08-7
M. Wt: 311.89 g/mol
InChI Key: DNKPFCQEGBJJTE-UHFFFAOYSA-N
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Description

Diiodohydroxypropane, also known as 1,3-diiodopropan-2-ol, is an organoiodine compound with the chemical formula C₃H₆I₂O. It is a secondary alcohol and belongs to the class of iodohydrins. This compound is primarily used as an antiseptic and disinfectant .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diiodohydroxypropane can be synthesized through the iodination of glycerol. The reaction involves the use of iodine and phosphorus to introduce iodine atoms into the glycerol molecule. The reaction conditions typically require a controlled environment to ensure the proper substitution of hydrogen atoms with iodine .

Industrial Production Methods

In industrial settings, diiodohydroxypropane is produced using similar iodination techniques but on a larger scale. The process involves the careful handling of iodine and phosphorus, along with the use of appropriate solvents and reaction vessels to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diiodohydroxypropane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diiodohydroxypropane has several applications in scientific research:

Mechanism of Action

The antiseptic and disinfectant properties of diiodohydroxypropane are attributed to its ability to disrupt microbial cell membranes and proteins. The iodine atoms in the compound interact with the thiol groups in proteins, leading to the denaturation of essential enzymes and proteins in microorganisms. This results in the effective killing of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl iodide: An organoiodine compound with similar halogenation properties but different applications.

    n-Propyl iodide: Another iodinated compound used in organic synthesis.

Uniqueness

Diiodohydroxypropane is unique due to its dual functionality as both an alcohol and an iodohydrin. This dual functionality allows it to participate in a wider range of chemical reactions compared to other similar compounds. Additionally, its strong antiseptic properties make it particularly valuable in medical and industrial applications .

Biological Activity

1,3-Diiodopropan-2-ol (CAS No. 627-31-6) is a diiodinated derivative of propan-2-ol with the molecular formula C₃H₆I₂O. This compound has garnered interest in various biological and chemical applications due to its unique structural properties and potential biological activities.

This compound has a molecular weight of 311.89 g/mol and features two iodine atoms attached to the carbon chain. Its structure can be represented as follows:

  • Molecular Formula : C₃H₆I₂O
  • InChIKey : DNKPFCQEGBJJTE-UHFFFAOYSA-N
  • SMILES : OC(CI)CI

Biological Activity Overview

This compound exhibits several biological activities that are relevant to medicinal chemistry, including:

  • Antimicrobial Properties : Studies have indicated that diiodinated compounds can exhibit varying degrees of antimicrobial activity. The presence of iodine is known to enhance the antibacterial properties of organic compounds by disrupting microbial cell membranes or interfering with metabolic processes.
  • Cytotoxic Effects : Research suggests that this compound may induce cytotoxicity in certain cancer cell lines. This is particularly relevant in the context of developing new anticancer agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in cells. This mechanism is crucial for inducing apoptosis in cancer cells.
  • Interference with Cellular Metabolism : The compound may modulate various metabolic pathways, affecting cellular functions and potentially leading to altered proliferation rates in cancer cells.
  • Apoptosis Induction : Evidence suggests that this compound may activate apoptotic pathways through caspase activation, which is essential for programmed cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial effects against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines
ROS GenerationIncreases oxidative stress in treated cells
Metabolic ModulationAlters metabolic pathways affecting cell function

Dosage Effects and Toxicity

The effects of this compound vary significantly with dosage:

  • Low Doses : May enhance cellular functions and metabolic pathways.
  • High Doses : Can lead to cytotoxic effects and disrupt normal physiological processes, indicating a narrow therapeutic window.

Properties

IUPAC Name

1,3-diiodopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6I2O/c4-1-3(6)2-5/h3,6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKPFCQEGBJJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CI)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074992
Record name 1,3-Diiodo-2-propanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534-08-7
Record name 1,3-Diiodo-2-propanol
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Record name Diiodohydroxypropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13383
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Record name 1,3-Diiodo-2-propanol
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Record name 1,3-diiodopropan-2-ol
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Record name DIIODOHYDROXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Diiodopropan-2-ol
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Reactant of Route 4
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Reactant of Route 5
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